molecular formula C12H18 B1265441 5-tert-Butyl-m-xylene CAS No. 98-19-1

5-tert-Butyl-m-xylene

Cat. No.: B1265441
CAS No.: 98-19-1
M. Wt: 162.27 g/mol
InChI Key: FZSPYHREEHYLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-m-xylene: , also known as 1-tert-Butyl-3,5-dimethylbenzene, is an organic compound with the molecular formula C12H18. It is a derivative of xylene, where the methyl groups are substituted by a tert-butyl group at the 5-position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-m-xylene typically involves the alkylation of m-xylene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently reacts with the aromatic ring of m-xylene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-m-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-tert-Butyl-m-xylene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, it is used to study the effects of aromatic hydrocarbons on biological systems. It can also be used in the development of pharmaceuticals where aromatic substitution is required .

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products. It is also employed as a solvent and in the production of fragrances .

Comparison with Similar Compounds

  • 1,3,5-Tri-tert-butylbenzene
  • 2-tert-Butyl-5-methylphenol
  • 4-tert-Butylphenol

Comparison: 5-tert-Butyl-m-xylene is unique due to the presence of both tert-butyl and methyl groups on the aromatic ring, which significantly influences its chemical reactivity and physical properties. Compared to 1,3,5-Tri-tert-butylbenzene, which has three tert-butyl groups, this compound has a different steric and electronic environment, leading to distinct reactivity patterns .

Properties

IUPAC Name

1-tert-butyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPYHREEHYLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052659
Record name 5-Tert-butyl-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-19-1
Record name 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-m-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl-m-xylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Tert-butyl-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-TERT-BUTYL-M-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GX9N8TLC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,3-Dimethyl-5-tertiary-butylbenzene is prepared as described in U.S. Pat. No. 2,860,169. According to this procedure, 448 g. (8.0 moles) of isobutene were dissolved in 961 g. (9.0 moles) of meta-xylene at 0° C. and added over a period of 4.2 hours to 150 g. (7.5 moles) of liquid hydrogen fluoride contained in a copper flask equipped with a stainless-steel stirrer, addition-tube and gas-outlet. The flask was cooled in an ice-bath. Stirring was continued for 2 hours after the end of the addition period. The contents of the flask were poured on crushed ice, neutralized with excess potassium hydroxide and the organic phase separated, washed with sodium bicarbonate solution, dried and distilled. The final product contained 17% by weight of unconverted meta-xylene, 76% of 1,3-dimethyl-5-tertiary-butylbenzene and 7% of higher boiling products.
Quantity
8 mol
Type
reactant
Reaction Step One
Quantity
9 mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
7.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A plastic bottle having a 25 ml. capacity was charged with 2.42 grams (0.01 mole) of 2-bromo-1,3-dimethyl-5-t-butylbenzene, 4.12 grams (0.04 mole) of metaxylene and 4.0 grams of liquid HF. The contents were stirred at 0° C. for 2.5 hours. Analysis of the crude product showed about 10% conversion of 2-bromo-1,3-dimethyl-5-t-butylbenzene to give equal molar amounts of 1,3-dimethyl-5-t-butylbenzene and 2-bromo-1,3-dimethylbenzene.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

contacting the 2-bromo-1,3-dimethyl-5-tertiary-butylbenzene with meta-xylene in the presence of hydrogen fluoride at a temperature of from about 30° C. to about 60° C. and a pressure of from about 20 psig to about 100 psig to form 2-bromo-1,3-dimethylbenzene and 1,3-dimethyl-5-tertiary-butylbenzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-m-xylene
Reactant of Route 2
Reactant of Route 2
5-tert-Butyl-m-xylene
Reactant of Route 3
5-tert-Butyl-m-xylene
Reactant of Route 4
5-tert-Butyl-m-xylene
Reactant of Route 5
Reactant of Route 5
5-tert-Butyl-m-xylene
Reactant of Route 6
Reactant of Route 6
5-tert-Butyl-m-xylene
Customer
Q & A

Q1: What is the significance of tritium labeling in studying 5-tert-Butyl-m-xylene (musk xylene)?

A1: Tritium labeling is crucial for studying the fate and distribution of this compound (musk xylene) in biological and environmental systems. The radioactive isotope tritium (3H) allows researchers to track the compound's movement and transformation using techniques like autoradiography and liquid scintillation counting. This is particularly important for musk xylene, which has been identified as a potential environmental pollutant. The synthesis of tritium-labeled musk xylene, as described in the research [], enables researchers to investigate its absorption, distribution, metabolism, and excretion in organisms and ecosystems, ultimately contributing to a better understanding of its potential risks and the development of effective mitigation strategies.

Q2: How can supercritical fluid chromatography contribute to understanding the behavior of this compound in supercritical CO2?

A2: Supercritical fluid chromatography (SFC) is a powerful technique for studying the behavior of compounds in supercritical fluids like carbon dioxide (CO2). The research [] highlights the use of SFC to determine the diffusion coefficients of this compound in supercritical CO2. Diffusion coefficients provide insights into the mobility and transport properties of a compound within a specific medium. Understanding the diffusion behavior of this compound in supercritical CO2 is relevant for various applications, including its extraction from complex matrices, its use as a reactant or solvent in supercritical fluid technologies, and predicting its fate in environments where supercritical CO2 might be present.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.